molecular formula C14H15NO2S B2446240 N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide CAS No. 1396847-73-6

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide

Cat. No. B2446240
CAS RN: 1396847-73-6
M. Wt: 261.34
InChI Key: UXGZABAKHZWBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-based analogs have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives, which could include “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide”, involves the cyclization of precursor derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . The condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . The molecular, electronic properties of the synthesized products were studied by the density functional theory (DFT) where they exhibited close HOMO–LUMO energy gap .


Chemical Reactions Analysis

The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Fiesselmann synthesis involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .


Physical And Chemical Properties Analysis

Thiophene, the base structure for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” is not mentioned in the search results, it’s worth noting that thiophene-based analogs have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

The future directions for “N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide” and similar compounds could involve further exploration of their potential biological activities . The researchers continue their efforts for the exploration of more powerful drugs with some requirements that involve the molecular size of a drug’s affinity for its target, drug bio-activation, and metabolization .

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(11-4-2-1-3-5-11)6-8-15-14(17)12-7-9-18-10-12/h1-5,7,9-10,13,16H,6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGZABAKHZWBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.